1-(2-Fluoro-5-methylbenzoyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. Its prevalence is a testament to its versatile and valuable properties.
Natural Abundance and Pharmaceutical Relevance: The pyrrolidine nucleus is a core structural feature in a vast array of natural products, including many alkaloids, and is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA). Its established presence in biologically active molecules makes it an attractive starting point for the design of new therapeutic agents.
Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbon atoms in the pyrrolidine ring give it a non-planar, three-dimensional structure. This "puckered" conformation is advantageous for exploring chemical space and achieving precise spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
Stereochemical Complexity: The pyrrolidine scaffold can contain multiple stereocenters, contributing to the stereochemical diversity of molecules. This is crucial for interacting with chiral biological systems like enzymes and receptors, where specific stereoisomers often exhibit markedly different activity.
Synthetic Accessibility: A multitude of synthetic methods exist for the construction and functionalization of the pyrrolidine ring, often starting from readily available precursors like the amino acid proline. This accessibility allows chemists to systematically modify the scaffold to optimize desired properties.
Overview of Benzoyl Pyrrolidine Derivatives in Academic Contexts
The attachment of a benzoyl group to the pyrrolidine nitrogen forms a specific subclass of N-acyl pyrrolidines known as benzoyl pyrrolidine derivatives. These compounds are a subject of ongoing academic and industrial research due to their diverse biological activities. The synthesis is typically achieved through the N-acylation of pyrrolidine with a substituted benzoyl chloride or a related activated carboxylic acid derivative.
Research into this class has explored a range of potential applications, with studies investigating their utility as enzyme inhibitors, antimicrobial agents, and modulators of central nervous system targets. The aromatic benzoyl moiety provides a site for extensive functionalization, allowing for the systematic alteration of the molecule's electronic and steric properties to establish structure-activity relationships (SAR).
Research Trajectory and Rationale for Investigating 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine
While specific research literature on this compound is not extensively documented, the rationale for its synthesis and investigation can be logically inferred from established principles of medicinal chemistry and drug design. The structure represents a deliberate combination of the validated pyrrolidine scaffold with a strategically substituted benzoyl group. The inclusion of fluorine and methyl substituents is a common and powerful tactic used to fine-tune molecular properties.
Role of the Fluorine Atom: The introduction of fluorine is a key strategy in modern drug discovery. chemxyne.comnih.govtandfonline.com Its high electronegativity and small size can profoundly influence a molecule's characteristics. chemxyne.comtandfonline.com Fluorine can alter the acidity/basicity of nearby functional groups, enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve membrane permeability. chemxyne.comnih.govbohrium.com Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, potentially increasing binding affinity. nih.govtandfonline.com
The combination of an ortho-fluoro and a meta-methyl substituent on the benzoyl ring of this compound suggests a targeted effort to modulate its electronic distribution, lipophilicity, and metabolic fate to optimize its biological activity profile.
| Structural Modification | Common Rationale in Medicinal Chemistry |
| Fluorine Substitution | Enhance metabolic stability; modulate pKa; increase binding affinity; improve membrane permeation. chemxyne.comnih.govbohrium.com |
| Methyl Substitution | Increase potency via hydrophobic interactions; improve pharmacokinetic properties; control conformation. juniperpublishers.comjuniperpublishers.comnih.gov |
| Pyrrolidine Scaffold | Provide 3D structural complexity; serve as a validated pharmacophore; allow for stereochemical control. |
| Benzoyl Linker | Connects the key fragments; provides a site for systematic functionalization to build SAR. |
Elucidation of Core Research Areas and Objectives
Based on the structural design of this compound, the primary research objectives for its investigation would logically encompass the following areas:
Chemical Synthesis and Characterization: The foremost objective is the development of an efficient and scalable synthetic route to produce the compound in high purity. This would typically involve the acylation of pyrrolidine with 2-fluoro-5-methylbenzoyl chloride. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis is required to confirm its structure and purity.
Physicochemical Profiling: A key research area involves determining the compound's fundamental physicochemical properties. This includes measuring its solubility, lipophilicity (LogP/LogD), and chemical stability. These parameters are critical for understanding its potential as a research tool or therapeutic lead.
Biological Screening and Activity Profiling: Given the known activities of related N-acyl pyrrolidines, a primary goal would be to screen this compound against a panel of relevant biological targets. This could include assays for enzyme inhibition (e.g., cholinesterases, kinases), receptor binding, and antimicrobial or anticancer activity.
Structure
3D Structure
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14FNO/c1-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
GIDATKWZUIHKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine
Retrosynthetic Analysis of the 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine Framework
A retrosynthetic analysis of this compound identifies the most strategic bond disconnections to simplify the molecule into readily available starting materials. The most logical and common disconnection is at the amide C-N bond. This primary disconnection approach simplifies the target molecule into two key synthons: the pyrrolidine (B122466) ring and the 2-fluoro-5-methylbenzoyl moiety.
This leads to two commercially available or easily synthesizable precursors:
Pyrrolidine : A common cyclic secondary amine.
2-Fluoro-5-methylbenzoic acid : An activated benzoic acid derivative.
A secondary, more complex retrosynthetic pathway could involve the formation of the pyrrolidine ring itself as a key step in the synthesis. This would involve disconnecting one of the C-N bonds within the pyrrolidine ring, leading to an acyclic amino-carbonyl precursor. However, the amide bond disconnection is the most direct and industrially favored approach due to the high efficiency of amidation reactions.
Conventional Synthetic Approaches
Conventional methods for synthesizing this compound primarily revolve around the formation of the robust amide linkage between the pyrrolidine nucleus and the acyl group.
Amidation Reactions and Coupling Strategies
The most direct synthesis involves the acylation of pyrrolidine with an activated form of 2-fluoro-5-methylbenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Reaction Scheme: 2-Fluoro-5-methylbenzoyl chloride + Pyrrolidine → this compound + HCl
To neutralize the hydrogen chloride byproduct, an aqueous base like sodium hydroxide (B78521) or a tertiary amine such as triethylamine (B128534) is typically employed.
Alternatively, modern peptide coupling reagents can be used to facilitate the reaction directly from the carboxylic acid, avoiding the need to prepare the acyl chloride. These methods are often milder and have a broader functional group tolerance.
| Coupling Reagent | Description | Typical Conditions |
| DCC/DMAP | Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine as a catalyst. | DCM or DMF, 0°C to room temp. |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole. | Aqueous or organic solvent, room temp. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. | DMF or NMP, with a base (e.g., DIPEA), room temp. |
Cyclization Reactions for Pyrrolidine Core Formation
While less direct for this specific target, the pyrrolidine ring itself can be constructed through various cyclization reactions. researchgate.netorganic-chemistry.org These methods become relevant if a substituted pyrrolidine precursor is required. One fundamental approach is the intramolecular nucleophilic substitution of a γ-haloamine. For instance, the cyclization of a 4-halobutyl-substituted amine can yield the pyrrolidine ring.
Another powerful method is the reductive amination of 1,4-dicarbonyl compounds or their equivalents with a primary amine or ammonia. mdpi.com This involves the formation of an intermediate imine or enamine, which then cyclizes and is subsequently reduced to form the saturated pyrrolidine ring. mdpi.com Metal-catalyzed reactions, such as olefin metathesis, can also be employed to form the five-membered ring from acyclic precursors. researchgate.net
Introduction of Fluorinated and Methylbenzoyl Moieties
Common strategies include:
Diazotization-Fluorination (Balz-Schiemann reaction): Starting from 2-amino-5-methylbenzoic acid, a diazonium salt is formed and subsequently treated with a fluoride (B91410) source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) followed by thermal decomposition.
Nucleophilic Aromatic Substitution (SNA_r): If a suitable precursor with a good leaving group (e.g., -NO₂) ortho to an activating group is available, it can be displaced by a fluoride ion.
Directed Ortho-Metalation: Starting from a directed metalating group on the benzene (B151609) ring, a fluorine atom can be introduced using an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI). harvard.edu
The methyl group is typically present on the starting material, for example, starting from 4-methylaniline (p-toluidine) and introducing the fluoro and carboxyl groups subsequently.
Advanced Catalytic Methods in Pyrrolidine Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
While not directly forming the amide bond of the final product, transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, are instrumental in synthesizing the aromatic precursor. The Suzuki-Miyaura coupling, for instance, could be used to construct the carbon skeleton of the benzoyl moiety. umb.edu For example, coupling an aryl boronic acid with an appropriate aryl halide could assemble the substituted benzene ring before the oxidation of a side chain to the carboxylic acid.
Stereoselective Synthesis and Enantiomeric Control
While this compound itself is not chiral, the principles of stereoselective synthesis become critical if chiral centers are introduced into either the pyrrolidine or the benzoyl moiety. Furthermore, the presence of the ortho-fluoro substituent on the benzoyl ring could potentially lead to atropisomerism if rotation around the C-N amide bond is restricted, creating a need for enantiomeric control. nih.govntu.ac.uknih.gov
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.govntu.ac.uk The enantioselective synthesis of atropisomeric amides can be achieved using chiral catalysts or auxiliaries. Peptide-based catalysts, for example, have been successfully employed in the enantioselective bromination of benzamides to create atropisomers. nih.gov Although not a direct synthesis of the amide bond, this illustrates how chiral catalysts can control stereochemistry in substituted benzamides.
For the direct formation of a chiral amide, the coupling of a chiral carboxylic acid or amine is the most straightforward approach. Racemization-free coupling reagents are essential in such cases to preserve the stereochemical integrity of the starting materials. rsc.org Reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and those based on OxymaPure have been shown to minimize epimerization during peptide coupling. acs.orgpeptide.com
In the context of this compound, if a chiral derivative of pyrrolidine, such as (S)-prolinol, were used, the choice of coupling method would be paramount to prevent racemization at the chiral center. nih.govnih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that are environmentally benign. nih.govrroij.comresearchgate.net The synthesis of this compound can be made "greener" by considering several of the twelve principles.
Atom Economy: Traditional amide synthesis often involves stoichiometric activating agents, leading to poor atom economy. nih.gov Catalytic methods, such as those using boronic acids or ruthenium, significantly improve atom economy by reducing the amount of waste generated. organic-chemistry.orgnih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. nih.govnih.gov Water is an ideal green solvent, and some amide bond formations can be performed in aqueous media using specific coupling reagents like COMU with surfactants. acs.org Alternatively, solvent-free reactions, potentially utilizing microwave irradiation, can be explored. researchgate.net
Use of Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, the broader application of green chemistry encourages the exploration of bio-based routes to key intermediates where possible. nih.govnih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. nih.govresearchgate.net The organocatalytic approaches discussed in section 2.3.2 are prime examples of this principle in action.
Enzymatic catalysis, a cornerstone of green chemistry, also offers a viable route for amide bond formation under mild conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in non-aqueous media with high efficiency. nih.gov
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis of this compound |
| Atom Economy | Employing catalytic methods over stoichiometric coupling reagents. nih.govnih.gov |
| Safer Solvents | Exploring aqueous reaction media or solvent-free conditions. acs.orgresearchgate.net |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |
| Catalysis | Using recyclable organocatalysts or biocatalysts. organic-chemistry.orgnih.gov |
Synthetic Scale-Up Considerations for Laboratory Research
Scaling up the synthesis of this compound from milligram to gram or kilogram scale for laboratory research presents several challenges that need to be addressed.
Reagent Selection: On a larger scale, the cost, availability, and safety of reagents become more critical. While complex coupling reagents might be suitable for small-scale synthesis, more economical and safer alternatives are preferred for scale-up. princeton-acs.org For the acylation of pyrrolidine, the use of the acid chloride, 2-fluoro-5-methylbenzoyl chloride, is a common and scalable method. orgsyn.org However, this requires an additional synthetic step to prepare the acid chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride or oxalyl chloride. orgsyn.org
Reaction Conditions: The optimization of reaction parameters such as temperature, concentration, and reaction time is crucial for a successful scale-up. princeton-acs.org Exothermic reactions need careful temperature control to prevent runaways. The choice of solvent also plays a significant role in product isolation and purification on a larger scale.
Work-up and Purification: Procedures that are convenient on a small scale, such as chromatography, can become cumbersome and expensive on a larger scale. princeton-acs.org Crystallization or distillation are often preferred for purification in a scaled-up process. Developing a robust crystallization procedure for this compound would be a key aspect of a scalable synthesis.
Process Safety: A thorough safety assessment of the reaction is necessary before scaling up. This includes understanding the thermal stability of reactants and intermediates, as well as potential hazards associated with the reagents and byproducts.
For the synthesis of this compound, a direct catalytic amidation might be preferable for scale-up due to the reduced number of steps. However, the efficiency and robustness of the catalytic system would need to be thoroughly evaluated.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for elucidating the molecular framework of 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine, offering precise insights into the chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the substituted benzoyl group. The pyrrolidine protons would likely appear as complex multiplets in the upfield region, typically between 1.8 and 3.6 ppm. The protons adjacent to the nitrogen atom are expected to be the most deshielded within this system. The aromatic protons on the benzoyl ring would resonate in the downfield region, between 7.0 and 7.4 ppm, with their splitting patterns dictated by coupling to each other and to the fluorine atom. The methyl group protons on the aromatic ring are anticipated to appear as a singlet around 2.3 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the amide expected to be the most downfield signal, typically in the range of 168-172 ppm. The aromatic carbons would appear between 115 and 165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the pyrrolidine ring would resonate in the upfield region, generally between 20 and 60 ppm, while the methyl carbon would be observed at approximately 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ (α to N) | 3.4 - 3.6 | 45 - 50 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.0 | 23 - 27 |
| Aromatic CH (ortho to F) | 7.2 - 7.4 | 115 - 120 (d, JCF ≈ 20-25 Hz) |
| Aromatic CH (meta to F) | 7.0 - 7.2 | 128 - 132 |
| Aromatic C-F | - | 158 - 162 (d, JCF ≈ 240-250 Hz) |
| Aromatic C-C=O | - | 130 - 135 |
| Aromatic C-CH₃ | - | 135 - 140 |
| C=O (Amide) | - | 168 - 172 |
| CH₃ | 2.3 - 2.4 | 20 - 22 |
Note: Predicted values are based on computational models and may vary from experimental results. 'd' denotes a doublet, and 'J' represents the coupling constant.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation
¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a doublet of doublets, due to coupling with the two ortho-protons on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment created by the surrounding substituents.
Two-Dimensional (2D) NMR Techniques for Detailed Structural and Conformational Insights
To unambiguously assign all proton and carbon signals and to gain deeper structural insights, a suite of 2D NMR experiments would be invaluable.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the pyrrolidine ring and the benzoyl moiety, for instance, by showing a correlation from the α-protons of the pyrrolidine to the amide carbonyl carbon.
COSY (Correlation Spectroscopy) would identify proton-proton coupling networks within the pyrrolidine ring and the aromatic system, helping to trace the connectivity of the spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, offering insights into the preferred conformation of the molecule, particularly the orientation of the benzoyl group relative to the pyrrolidine ring.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and bonding within the molecule. The FTIR spectrum of this compound is predicted to be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, expected in the region of 1630-1660 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), C-N stretching of the amide (around 1250-1350 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Amide C=O Stretch | 1630 - 1660 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its exact mass. The fragmentation is likely to proceed via cleavage of the amide bond, which is typically the most labile.
A primary fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen, leading to two major fragment ions: the 2-fluoro-5-methylbenzoyl cation and the pyrrolidinyl radical (or vice-versa depending on charge retention). Another significant fragmentation could be the loss of the pyrrolidine ring as a neutral molecule, resulting in a prominent acylium ion.
Table 3: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
|---|---|---|
| [M]⁺ | 207.11 | Molecular Ion |
| [M - C₄H₈N]⁺ | 139.04 | Loss of pyrrolidine radical (Acylium ion) |
| [C₈H₆FO]⁺ | 137.04 | 2-Fluoro-5-methylbenzoyl fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While spectroscopic methods provide a wealth of information about the molecule in solution, single-crystal X-ray crystallography offers the definitive solid-state structure. Should a suitable crystal of this compound be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. As of now, no public crystallographic data for this specific compound is available.
Conformational Analysis via Spectroscopic and Diffraction Techniques
The three-dimensional structure and conformational flexibility of this compound are dictated by the interplay of steric and electronic effects arising from its constituent fragments: the 2-fluoro-5-methylbenzoyl group and the pyrrolidine ring. A comprehensive understanding of its conformational landscape is crucial for elucidating its structure-property relationships. This analysis is typically achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, often complemented by computational modeling to provide deeper insights into the relative energies and geometries of different conformers.
The conformational dynamics of this molecule primarily revolve around two key structural features: the puckering of the five-membered pyrrolidine ring and the rotational isomerism (rotamers) about the amide C-N bond. The pyrrolidine ring is not planar and typically adopts puckered envelope or twist conformations to alleviate torsional strain. The substituents on the ring can influence the preferred puckering mode.
Rotation around the C(O)-N bond of the amide linkage is restricted due to the partial double bond character, leading to the possibility of syn and anti conformers. In the case of N-benzoylpyrrolidines, the steric hindrance between the aromatic ring and the pyrrolidine ring generally leads to a preference for the anti conformation, where the carbonyl oxygen and the pyrrolidine ring are on opposite sides of the C-N bond.
Predicted Structural Parameters from Computational Modeling
To provide a quantitative basis for the conformational analysis, a representative set of predicted structural parameters for a stable conformer of this compound, obtained through computational modeling, is presented below. These values offer a theoretical framework for what would be expected from experimental techniques like X-ray diffraction.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
|---|---|
| C-F | 1.36 |
| C=O | 1.24 |
| C-N (amide) | 1.38 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (pyrrolidine) | 1.53 - 1.54 |
| C-H (aromatic) | 1.08 - 1.09 |
| C-H (pyrrolidine) | 1.09 - 1.10 |
| C-H (methyl) | 1.09 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
|---|---|
| O=C-N | 121.5 |
| C-N-C (pyrrolidine) | 124.0 |
| C-C-F | 118.5 |
| C-C-C (aromatic) | 118.0 - 121.0 |
| C-N-C (amide-pyrrolidine) | 118.0 |
| H-C-H (pyrrolidine) | 107.0 - 109.0 |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
|---|---|
| C(aromatic)-C(aromatic)-C(O)-N | 150.0 |
| O=C-N-C(pyrrolidine) | 175.0 |
| C(pyrrolidine)-N-C(O)-C(aromatic) | -178.0 |
| F-C(aromatic)-C(aromatic)-C(methyl) | 179.5 |
Interpretation of Spectroscopic and Diffraction Data
NMR Spectroscopy:
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable for conformational analysis in solution. The chemical shifts and coupling constants of the pyrrolidine protons are particularly sensitive to the ring's puckering. In a hypothetical ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen would likely appear as complex multiplets due to their diastereotopic nature and coupling to neighboring protons. The exact chemical shifts would be influenced by the anisotropic effect of the benzoyl group.
Variable temperature NMR studies could provide information on the energy barriers between different conformers. If multiple conformations are in rapid equilibrium on the NMR timescale, time-averaged signals will be observed. If the exchange is slow, separate sets of signals for each conformer might be detected.
X-ray Diffraction:
Single-crystal X-ray diffraction would provide the most definitive, solid-state conformation of this compound. This technique would yield precise bond lengths, bond angles, and dihedral angles, which could be compared with the predicted values from computational models. The crystal packing forces can sometimes influence the observed conformation, which may differ from the lowest energy conformation in the gas phase or in solution. Analysis of the crystal structure of a related compound, 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone, reveals important dihedral angles between the substituted phenyl ring and other parts of the molecule, highlighting how these spatial arrangements are determined in the solid state. researchgate.net
Computational and Theoretical Chemistry Studies of 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for understanding the behavior of 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine.
The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of charge, often visualized through the molecular electrostatic potential (MEP).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich 2-fluoro-5-methylbenzoyl group, while the LUMO may be distributed across the conjugated system of the benzoyl moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. nih.govrsc.org It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In the case of this compound, the MEP would be expected to show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the pyrrolidine (B122466) ring. The fluorine substituent, being highly electronegative, would significantly influence the electrostatic potential of the aromatic ring. researchgate.netmdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents representative values that would be expected from DFT calculations.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and kinetic stability |
Beyond the HOMO-LUMO gap, DFT can provide more nuanced predictions of reactivity through concepts like Fukui functions. These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack. researchgate.netresearchgate.net For this compound, Fukui function analysis would pinpoint specific atoms within the molecule that are most susceptible to different types of chemical reactions.
Furthermore, DFT is instrumental in mapping out potential reaction pathways. rsc.orgresearchgate.netchemrxiv.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics for various chemical transformations. rsc.org This allows for the prediction of the most favorable reaction mechanisms, providing insights that are crucial for synthesis planning and understanding the compound's stability and degradation pathways. rsc.orgresearchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the characterization of a compound. researchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.netesisresearch.orgarxiv.orgarxiv.org This computed spectrum can be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of vibrational modes. For this compound, characteristic peaks for the carbonyl (C=O) stretch, C-N stretch, and aromatic C-C vibrations would be of particular interest.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. esisresearch.org These theoretical values for ¹H and ¹³C NMR can be correlated with experimental spectra to assist in the complete assignment of all proton and carbon signals, which is often a complex task for molecules with multiple functional groups and stereocenters.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the expected correlation between calculated and observed spectroscopic values.
| Spectroscopic Parameter | Predicted Wavenumber/Shift | Experimental Wavenumber/Shift |
|---|---|---|
| IR: C=O Stretch | 1645 cm⁻¹ | 1640 cm⁻¹ |
| IR: C-N Stretch | 1280 cm⁻¹ | 1275 cm⁻¹ |
| ¹³C NMR: Carbonyl Carbon | 170 ppm | 169 ppm |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide detailed information about the static electronic structure of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govarxiv.orgmdpi.comarxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the influence of the surrounding environment, such as a solvent. aps.orgnih.govrsc.orgamanote.com
For this compound, MD simulations would be particularly useful for understanding the flexibility of the pyrrolidine ring and the rotational barrier around the amide bond. The pyrrolidine ring can adopt various puckered conformations, and the amide bond can exist in cis or trans isomers. acs.org MD simulations can reveal the relative energies of these different conformations and the transition states that separate them, providing a comprehensive picture of the molecule's conformational flexibility. nih.gov
Furthermore, MD simulations can explicitly model the effects of different solvents on the molecule's conformation and dynamics. aps.orgnih.govrsc.orgamanote.com The interactions between the solute and solvent molecules can significantly influence the preferred conformation. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. Understanding these solvent effects is crucial for predicting the behavior of the compound in different chemical and biological environments.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govscispace.combohrium.comnih.gov These models are valuable tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.govresearchgate.netnih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. acs.orgsemanticscholar.orgconsensus.appacs.org These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a QSAR/QSPR study involving this compound and its analogues, a wide range of descriptors would be generated.
These can be broadly categorized as:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.
3D descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area and volume.
Quantum chemical descriptors: Obtained from quantum mechanical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. acs.org
Once a diverse set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods are employed to build a model that can predict the activity or property of new compounds based on their calculated descriptors. This predictive power makes QSAR/QSPR a valuable tool for prioritizing synthetic targets and designing molecules with desired characteristics.
Statistical Validation and Predictive Capability of Models
The robustness and predictive power of any Quantitative Structure-Activity Relationship (QSAR) model are critically dependent on rigorous statistical validation. nih.gov This process ensures that the developed model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. For computational models of this compound, a multi-faceted approach to validation is employed, encompassing both internal and external validation techniques.
Internal validation assesses the stability and robustness of the model using the training set data from which it was generated. nih.gov A common method is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. researchgate.net This process is repeated until every compound has been excluded once. The resulting cross-validated correlation coefficient (Q²) is a key indicator of the model's internal predictive ability.
External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used during model development. nih.gov This is considered the most stringent test of a model's predictive capability. The predictive R² (R²_pred) is a widely used metric for external validation, measuring the correlation between the observed and predicted activities for the test set compounds. nih.gov
To be considered predictive, a QSAR model must satisfy several statistical criteria. Generally, a Q² value greater than 0.5 is indicative of a good model, while an R²_pred value greater than 0.6 suggests a high level of predictive accuracy. The conventional correlation coefficient (R²) of the model for the training set should also be high, typically above 0.6. Furthermore, the difference between R² and Q² should not be excessively large, as this could indicate overfitting of the model to the training data.
In a hypothetical 3D-QSAR study on a series of analogs including this compound, the following statistical parameters might be obtained, indicating a valid and predictive model.
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.925 | Measures the goodness of fit for the training set. |
| Q² (Cross-validated R²) | 0.783 | Indicates the internal predictive ability of the model. |
| R²_pred (Predictive R² for Test Set) | 0.851 | Assesses the model's ability to predict external data. |
| Standard Deviation of Error of Prediction (SDEP) | 0.312 | Measures the uncertainty in future predictions. |
| F-value | 152.7 | Indicates the statistical significance of the model. |
Molecular Docking and Binding Affinity Predictions (Focus on Molecular Recognition Mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies are instrumental in elucidating the molecular recognition mechanisms at a hypothetical protein target. These studies can reveal the specific binding mode of the compound and the key intermolecular interactions that contribute to its binding affinity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net The scoring function evaluates various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
A hypothetical docking study of this compound into the active site of a target kinase could reveal several critical interactions. For instance, the carbonyl oxygen of the benzoyl group might act as a hydrogen bond acceptor with a key amino acid residue in the hinge region of the kinase. The fluorine atom could engage in halogen bonding or other electrostatic interactions, while the methyl group on the phenyl ring and the pyrrolidine ring could fit into hydrophobic pockets within the binding site.
The results of such a docking study can be summarized in a table detailing the predicted binding energy and the specific interactions observed. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent analogs. mdpi.com
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | Carbonyl oxygen with the backbone NH of a valine residue. |
| Hydrophobic Interactions | Pyrrolidine ring with leucine (B10760876) and isoleucine residues. |
| Other Interactions | Fluorine atom forming a halogen bond with a serine side chain. |
By analyzing these molecular recognition patterns, chemists can make informed decisions about which parts of the this compound scaffold to modify to enhance binding affinity and selectivity for the target protein.
Chemical Reactivity and Derivatization Strategies of 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine
Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety
The benzoyl portion of 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine is a substituted aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the three existing substituents: the 2-fluoro group, the 5-methyl group, and the 1-(pyrrolidine-1-carbonyl) group.
-F (Fluoro) group: Halogens are weakly deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.com
-CH₃ (Methyl) group: Alkyl groups are activating and ortho-, para-directors. libretexts.org They stabilize the sigma complex through an electron-donating inductive effect. libretexts.org
-C(=O)N(CH₂)₄ (Acyl) group: The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation makes the ring less nucleophilic. The acyl group is a meta-director. youtube.com
The combined influence of these groups determines the position of any new substituent. The available positions on the ring are C3, C4, and C6. The activating methyl group strongly directs incoming electrophiles to its ortho positions (C4 and C6). The fluorine atom directs to its para position (C4). The deactivating acyl group directs to its meta positions (C3 and C5), but C5 is already occupied.
Therefore, the most likely positions for electrophilic attack are C4 and C6, as they are activated by the methyl group and C4 is also favored by the fluorine atom. The strong deactivating effect of the acyl group means that harsh reaction conditions would likely be required to achieve substitution.
| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -C(=O)N(CH₂)₄ | 1 | Strongly Deactivating | Meta | 3 |
| -F | 2 | Weakly Deactivating | Ortho, Para | 4, 6 |
| -CH₃ | 5 | Activating | Ortho, Para | 4, 6 |
Nucleophilic Reactions at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in this compound is part of a tertiary amide. In amides, the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This resonance imparts partial double-bond character to the C-N bond and significantly reduces the electron density and basicity of the nitrogen atom.
As a result, the pyrrolidine nitrogen is not nucleophilic under normal conditions and does not readily undergo reactions typical of secondary amines, such as alkylation or acylation. For the nitrogen to act as a nucleophile, it would first need to be deprotonated with an exceptionally strong base to form an amidate anion, a transformation that requires harsh conditions and is not commonly employed.
Transformations Involving the Carbonyl Functionality
The carbonyl carbon of the amide group is electrophilic, though less so than in ketones or esters due to the electron-donating resonance effect of the nitrogen atom. Still, it is a key site for chemical transformations, primarily through nucleophilic acyl substitution or reduction.
Amides are among the most stable carboxylic acid derivatives, but their carbonyl group can be reduced by powerful reducing agents. Treatment of this compound with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), would reduce the amide to an amine. This reaction proceeds by nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom to yield 1-((2-fluoro-5-methylphenyl)methyl)pyrrolidine. This transformation is a common strategy for converting amides into the corresponding amines.
Hydrolysis and Stability Studies under Various Chemical Conditions
Amides are generally stable compounds, resistant to hydrolysis under neutral conditions. libretexts.org However, the amide bond of this compound can be cleaved under forcing acidic or basic conditions, typically requiring heat. allen.inlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of pyrrolidine (which is protonated under the acidic conditions to form a pyrrolidinium (B1226570) salt) lead to the formation of 2-fluoro-5-methylbenzoic acid. youtube.com The reaction is effectively irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com
Base-Promoted Hydrolysis: Under strong basic conditions (e.g., boiling aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.orgallen.in This forms a tetrahedral intermediate which then collapses, expelling the pyrrolidide anion as the leaving group. The pyrrolidide anion is a strong base and immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and neutral pyrrolidine. An acidic workup is required to protonate the carboxylate and obtain the final 2-fluoro-5-methylbenzoic acid product.
| Condition | pH Range | Temperature | Expected Stability / Reactivity | Products of Reaction |
|---|---|---|---|---|
| Neutral | ~7 | Room Temperature | High stability, no reaction | N/A |
| Acidic | <1 | Elevated (e.g., reflux) | Slow hydrolysis | 2-Fluoro-5-methylbenzoic acid and Pyrrolidinium salt |
| Basic | >13 | Elevated (e.g., reflux) | Slow hydrolysis | 2-Fluoro-5-methylbenzoate salt and Pyrrolidine |
Development of Analogs for Structure-Reactivity Relationship (SRR) Studies
Structure-reactivity relationship (SRR) studies involve systematically modifying a molecule's structure to observe how these changes affect its chemical reactivity or biological activity. For this compound, analogs can be developed by altering either the benzoyl or the pyrrolidine moiety.
Modifications to the Benzoyl Moiety:
Electronic Effects: Replacing the methyl group with a more strongly electron-donating group (e.g., methoxy) would increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution but potentially decreasing the electrophilicity of the carbonyl carbon. Conversely, replacing it with an electron-withdrawing group (e.g., nitro) would further deactivate the ring to EAS and increase the carbonyl carbon's susceptibility to nucleophilic attack.
Steric Effects: Introducing bulkier substituents near the reaction centers (the aromatic ring or the carbonyl group) could hinder the approach of reagents, thereby slowing reaction rates.
Modifications to the Pyrrolidine Moiety:
Ring Size: Replacing the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring could alter the amide's conformation and the nitrogen's bond angles, which may subtly influence the rate of hydrolysis or reduction.
Substitution: Introducing substituents on the pyrrolidine ring can introduce steric hindrance or new functional groups for further derivatization.
| Analog Structure | Modification Site | Type of Modification | Predicted Impact on Reactivity |
|---|---|---|---|
| 1-(2-Chloro-5-methylbenzoyl)pyrrolidine | Benzoyl Ring | Electronic (F → Cl) | Minimal change in directing effects for EAS; subtle change in ring deactivation. |
| 1-(2-Fluoro-5-nitrobenzoyl)pyrrolidine | Benzoyl Ring | Electronic (CH₃ → NO₂) | Strongly deactivates ring to EAS; increases electrophilicity of carbonyl carbon, potentially accelerating hydrolysis. |
| 1-(2-Fluoro-5-methylbenzoyl)piperidine | Amine Moiety | Ring Size (Pyrrolidine → Piperidine) | Minor conformational changes, likely small effect on hydrolysis or reduction rates. |
| 1-((2-Fluoro-5-methylphenyl)acetyl)pyrrolidine | Carbonyl Functionality | Insert CH₂ spacer | Decouples the aromatic ring's electronics from the amide, making the nitrogen more like a typical alkyl amide. |
Exploration of 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine in Specific Chemical Applications Non Biological/non Clinical
Role as a Ligand in Organometallic Chemistry
There is no available research demonstrating the use of 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine as a ligand in organometallic chemistry. The coordination chemistry of this specific compound, including its ability to form stable complexes with transition metals and the properties of any such resulting complexes, has not been reported. While pyrrolidine (B122466) and benzoyl moieties are known to be present in various ligands, the specific electronic and steric effects of the 2-fluoro and 5-methyl substituents on the benzoyl ring in conjunction with the pyrrolidine amide have not been studied in the context of metal coordination.
Application in Materials Science (e.g., as a Building Block or Modifier)
No studies have been published that describe the application of this compound in materials science. There are no reports of its use as a monomer for polymerization, as an additive to modify the properties of existing polymers, or as a building block for the synthesis of functional materials such as liquid crystals or organic electronics. The physical and chemical properties of this compound that would be relevant to materials science, such as its thermal stability, mechanical properties, and electronic characteristics, have not been documented.
Utilization as a Chiral Auxiliary or Catalyst Component in Asymmetric Synthesis
There is no documented use of this compound as a chiral auxiliary or as a component of a catalyst in asymmetric synthesis. For a compound to be an effective chiral auxiliary, it typically needs to be enantiomerically pure and capable of directing a stereoselective reaction. There is no information on the synthesis of enantiomerically pure forms of this compound or its performance in inducing asymmetry in chemical transformations. Similarly, its potential as a chiral ligand or organocatalyst has not been explored.
Investigation of Photochemical Properties and Their Potential Applications
The photochemical and photophysical properties of this compound have not been investigated. Key parameters such as its absorption and emission spectra, quantum yields, and excited-state lifetimes are not available in the scientific literature. Consequently, there are no reported potential applications based on its interaction with light, such as in photoredox catalysis, photochromic materials, or as a fluorescent probe. While studies exist for other substituted benzoyl and pyrrolidine-containing molecules, these findings cannot be directly extrapolated to the specific substitution pattern of this compound.
Molecular Mechanism Studies and Target Engagement in Vitro/in Silico – Strictly Molecular Level
In Vitro Receptor Binding Affinity and Selectivity (Molecular Interaction Focus)
Specific data from radioligand binding assays or other biophysical techniques that determine the affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) of 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine for various receptors are not currently available in published literature. A typical analysis would involve screening the compound against a panel of receptors to identify primary targets and assess selectivity. For instance, compounds containing the benzoylpiperidine fragment, a structurally related scaffold, have been evaluated for their affinity at serotonin and dopamine receptors. However, no such binding profile has been published for this compound.
Enzymatic Inhibition or Activation Mechanisms at the Molecular Level
There is no publicly available information regarding the ability of this compound to inhibit or activate specific enzymes. The presence of a fluorine atom can sometimes influence enzyme interactions, but without experimental data, any discussion of its role would be speculative.
Kinetic Characterization of Enzyme Interactions
Detailed kinetic studies, which would elucidate the mechanism of enzyme inhibition or activation (e.g., competitive, non-competitive, uncompetitive), have not been reported for this compound. Such studies are crucial for understanding how the molecule interacts with an enzyme's active or allosteric sites.
Computational Modeling of Enzyme-Ligand Complexes
While computational modeling is a powerful tool for predicting the binding mode of a ligand within an enzyme's active site, no molecular docking or simulation studies specifically involving this compound have been published. Such models would provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
Protein-Ligand Interaction Dynamics via Advanced Computational Approaches
Advanced computational methods like molecular dynamics (MD) simulations, which can predict the stability of a protein-ligand complex over time and reveal dynamic conformational changes, have not been applied to this compound in any publicly accessible research.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, and its derivatives have been the subject of numerous structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to understand how different functional groups influence biological activity.
Impact of Structural Modifications on Molecular Target Binding
For the specific scaffold of this compound, no SAR studies have been published. An SAR study would typically involve synthesizing and testing a series of analogs to determine the importance of the fluoro and methyl groups on the benzoyl ring, as well as modifications to the pyrrolidine ring itself, for binding to a specific molecular target. For example, in other series of pyrrolidine derivatives, the stereochemistry and substitution patterns have been shown to be critical for inhibitory activity against certain enzymes.
In Vitro and In Silico Molecular Studies of this compound Remain Uncharacterized in Publicly Available Literature
Despite extensive searches of scientific databases and scholarly articles, detailed molecular mechanism studies, including in vitro and in silico analyses of target engagement for the chemical compound this compound, are not available in the public domain. Consequently, a comprehensive analysis of the correlation between its structural features and in vitro molecular activity cannot be provided at this time.
The pyrrolidine ring and fluorinated benzoyl moieties are common pharmacophores in medicinal chemistry, known to interact with a variety of biological targets. The five-membered nitrogen-containing pyrrolidine ring provides a three-dimensional scaffold that can be functionalized to orient substituents for optimal target binding. The incorporation of a fluorine atom into the benzoyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can modulate its molecular activity. The methyl group on the benzoyl ring also contributes to the steric and electronic profile of the molecule.
However, without specific studies on this compound, any discussion on its molecular mechanism or structure-activity relationship would be purely speculative. Research in this area would typically involve a series of analogs to systematically probe the contributions of the pyrrolidine ring, the fluorine and methyl substituents on the benzoyl ring, and their relative positions. Such studies would generate quantitative data, for instance, by measuring binding affinities (e.g., Ki or Kd values) or inhibitory concentrations (e.g., IC50 values) against a specific biological target. This data would then be used to establish a clear correlation between structural modifications and the observed changes in molecular activity.
As no such dedicated research on this compound has been published, it is not possible to construct a data table or provide a detailed analysis as requested. Further experimental investigation is required to elucidate the molecular-level interactions and structure-activity relationships of this compound.
Future Directions and Emerging Research Avenues for 1 2 Fluoro 5 Methylbenzoyl Pyrrolidine Research
Integration with Flow Chemistry and Automation in Synthesis
The synthesis of N-aroylpyrrolidines, such as 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine, is traditionally carried out using batch processes. However, the future of its synthesis is likely to be shaped by the adoption of flow chemistry and automation. Continuous flow manufacturing offers numerous advantages over batch production, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. For the synthesis of this particular compound, a flow process would typically involve the reaction of 2-fluoro-5-methylbenzoyl chloride with pyrrolidine (B122466) in a continuous stream.
Automated synthesis platforms can further enhance this process by enabling high-throughput screening of reaction conditions, rapid optimization, and on-demand production. nih.gov The integration of in-line purification and analysis techniques can lead to a fully automated "synthesis-to-stock" solution.
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Moderate | Precise |
| Reagent Stoichiometry | Bulk addition | Precise molar ratio control |
| Scalability | Requires process redesign | Linear scaling by extending run time |
| Safety | Potential for thermal runaway | Minimized reaction volume, enhanced safety |
| Product Consistency | Batch-to-batch variation | High consistency |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanism for the formation of this compound can be achieved through the application of advanced spectroscopic techniques for in situ monitoring. Real-time analysis of the reaction mixture can provide invaluable data on the consumption of reactants, the formation of intermediates, and the generation of the final product.
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of the carbonyl stretch of the acyl chloride and the appearance of the amide carbonyl stretch. Near-Infrared (NIR) spectroscopy is another powerful tool for monitoring the concentration of key species in real-time. Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture as the reaction progresses.
Table 2: Potential Spectroscopic Probes for In Situ Monitoring of the Synthesis of this compound
| Spectroscopic Technique | Key Observable Changes | Information Gained |
| FTIR | Disappearance of C=O stretch of acyl chloride (~1770 cm⁻¹); Appearance of amide C=O stretch (~1640 cm⁻¹) | Reaction kinetics, endpoint determination |
| ¹H NMR | Shift of pyrrolidine N-H protons; Appearance of new aromatic and aliphatic signals | Reaction progress, intermediate detection |
| ¹⁹F NMR | Change in the chemical shift of the fluorine atom upon amide formation | Direct monitoring of the fluorinated reactant |
Expansion of Computational Models for More Complex Chemical Systems
Computational chemistry is poised to play a pivotal role in predicting the properties and reactivity of this compound and its analogues. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, vibrational frequencies, and electronic properties. These calculations can also elucidate the reaction mechanism of its synthesis, including transition state energies.
Beyond the single molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of a series of related compounds with their biological activity or physical properties, thereby guiding the design of new analogues with desired characteristics.
Table 3: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 209.23 g/mol | - |
| LogP | 2.35 | Cheminformatics Software |
| Topological Polar Surface Area | 20.31 Ų | Cheminformatics Software |
| Hydrogen Bond Donors | 0 | Cheminformatics Software |
| Hydrogen Bond Acceptors | 2 | Cheminformatics Software |
| Rotatable Bonds | 1 | Cheminformatics Software |
Note: These values are predicted and have not been experimentally determined.
Novel Applications in Interdisciplinary Chemical Sciences (excluding prohibited areas)
The unique combination of a fluorinated aromatic ring and a pyrrolidine moiety in this compound opens up possibilities for its application in various interdisciplinary fields. The presence of the fluorine atom makes it a candidate for applications in materials science , where fluorinated compounds are known for their unique properties such as thermal stability and hydrophobicity.
In the field of chemical biology , the pyrrolidine scaffold is a common feature in many biologically active compounds. nih.govresearchgate.netnih.gov Therefore, this compound could serve as a starting point for the development of novel chemical probes to study biological processes. The fluorine atom can also be utilized as a reporter group in ¹⁹F NMR studies of protein-ligand interactions.
Design of Next-Generation Analogues for Specific Molecular Probes or Tool Compounds
The structure of this compound provides a versatile scaffold for the design of next-generation analogues with tailored properties for use as molecular probes or tool compounds. nih.govresearchgate.netnih.gov By systematically modifying the substitution pattern on the benzoyl ring and the pyrrolidine moiety, libraries of new compounds can be synthesized and screened for specific activities.
For instance, the introduction of reporter groups such as fluorophores or biotin (B1667282) could transform these analogues into powerful tools for bioimaging and affinity-based proteomics. Furthermore, the development of radiolabeled versions, particularly with fluorine-18, could lead to the creation of novel Positron Emission Tomography (PET) imaging agents for diagnostic purposes. The design of these analogues will be heavily reliant on the structure-activity relationship (SAR) studies, which will be informed by both experimental screening and computational modeling.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine, and how is reaction completion monitored?
- Methodological Answer : The synthesis involves reacting 2-fluoro-5-methylbenzaldehyde derivatives with pyrrolidine under basic conditions. A typical protocol includes heating the aldehyde with pyrrolidine and potassium carbonate in DMF at 150°C for 20 hours. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm the disappearance of starting materials. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified by column chromatography .
Q. Which spectroscopic methods are essential for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s backbone and substituents. Infrared (IR) spectroscopy validates carbonyl and aromatic functionalities, while mass spectrometry (MS) confirms molecular weight. For example, ¹H NMR peaks for pyrrolidine protons typically appear at δ 3.30–3.33 ppm (multiplet), and aromatic protons show distinct splitting patterns due to fluorine substitution .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) removes unreacted reagents. Subsequent drying over MgSO₄ and solvent evaporation under reduced pressure yields crude product. Final purification via silica gel column chromatography (using gradients of ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer : Discrepancies between predicted and observed spectroscopic data (e.g., unexpected splitting in NMR) require advanced techniques. Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and stereochemistry . For dynamic conformations (e.g., pyrrolidine ring puckering), Cremer-Pople parameters derived from X-ray data or Density Functional Theory (DFT) simulations resolve ambiguities .
Q. What computational methods aid in predicting the compound’s bioactivity and binding interactions?
- Methodological Answer : Molecular docking studies (using software like AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors). Pharmacophore mapping identifies critical functional groups (e.g., fluorobenzoyl’s electron-withdrawing effects). DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps) influencing reactivity and stability .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the fluorobenzoyl or pyrrolidine moieties (e.g., substituent variations at the 5-methyl or 2-fluoro positions).
- Step 2 : Assay biological activity (e.g., enzyme inhibition, receptor binding) using dose-response curves.
- Step 3 : Apply multivariate statistical analysis (e.g., Principal Component Analysis) to correlate structural features with activity. Reference frameworks like Hansch analysis (hydrophobic, electronic parameters) guide hypothesis-driven SAR exploration .
Q. What experimental strategies address low yields in large-scale synthesis?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, replacing DMF with a microwave-compatible solvent (e.g., n-butanol) reduces reaction time from 20 hours to <1 hour under microwave irradiation (100–150°C). Continuous flow reactors improve scalability by minimizing side reactions .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting biological activity data across assays?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line viability) using positive/negative controls.
- Step 2 : Cross-reference results with orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability assays).
- Step 3 : Investigate off-target effects via proteome-wide screening (e.g., affinity chromatography coupled with mass spectrometry). Contradictions may arise from assay-specific interference (e.g., fluorescence quenching in fluorogenic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
